![molecular formula C20H21N3O3 B432836 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 723250-15-5](/img/structure/B432836.png)
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound “2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves numerous synthetic routes due to their wide range of biological and pharmacological activities . Established protocols for the synthesis of quinoline ring, which is a part of the given compound, have been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups. It contains a total of 49 bonds, including 28 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 3 six-membered rings and 1 ten-membered ring .Scientific Research Applications
Chemosensor Systems
This compound is part of a class of molecules that can be used to create new chemosensor systems. These systems are capable of detecting specific chemical or physical changes and are particularly useful in identifying the presence of ions or molecules. The benzo[de]isoquinoline-1,3-dione system, which includes this compound, has been utilized to synthesize derivatives that exhibit high selectivity in the determination of anions .
Synthesis of Bioactive Molecules
The benzo[de]isoquinoline core is a significant scaffold in medicinal chemistry. It’s involved in the synthesis of bioactive molecules that exhibit a broad range of biological activities. This includes potential therapeutic agents for diseases such as cancer, malaria, and bacterial infections .
Development of Fluorescent Chemosensors
Derivatives of this compound have been explored for their use as fluorescent chemosensors. These sensors are designed to detect various cations and anions through fluorescence, which is a valuable tool in both research and clinical diagnostics .
Pharmaceutical Research
The compound’s structure allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones. These functional groups are often key components in pharmaceuticals, contributing to the compound’s versatility in drug development .
Mechanism of Action
Future Directions
Given the complexity of this compound and its potential biological activity, future research could focus on further elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, safety and hazard assessments would be crucial for potential applications .
properties
IUPAC Name |
2-[2-(4-acetylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)22-11-8-21(9-12-22)10-13-23-19(25)16-6-2-4-15-5-3-7-17(18(15)16)20(23)26/h2-7H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWURRLJSDMHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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